molecular formula C23H25N3O5 B215535 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione

Katalognummer B215535
Molekulargewicht: 423.5 g/mol
InChI-Schlüssel: ISICJZJHKFVIDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione, commonly known as "BRL-15572," is a small molecule inhibitor that has gained significant attention in recent years due to its potential applications in scientific research. In

Wirkmechanismus

BRL-15572 is a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic system of the brain. By blocking the activity of the D3 receptor, BRL-15572 can modulate dopamine signaling and affect a variety of physiological and behavioral processes.
Biochemical and Physiological Effects:
BRL-15572 has been shown to have a variety of biochemical and physiological effects, including modulation of dopamine signaling, inhibition of cancer cell growth, and potential therapeutic effects in addiction and other neuropsychiatric disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using BRL-15572 in lab experiments is its high selectivity for the D3 receptor, which allows for more precise modulation of dopamine signaling. However, one limitation of BRL-15572 is its relatively low potency, which may limit its effectiveness in certain experimental settings.

Zukünftige Richtungen

There are several potential future directions for research on BRL-15572, including:
1. Further studies on the role of the D3 receptor in addiction and reward pathways, and the potential therapeutic effects of D3 receptor antagonists in these disorders.
2. Development of more potent and selective D3 receptor antagonists based on the structure of BRL-15572.
3. Investigation of the potential anticancer effects of BRL-15572 and other D3 receptor antagonists in preclinical and clinical settings.
4. Exploration of the potential therapeutic effects of BRL-15572 in other neuropsychiatric disorders, such as schizophrenia and bipolar disorder.
In conclusion, BRL-15572 is a small molecule inhibitor with potential applications in a variety of scientific research areas. Its high selectivity for the D3 receptor and its ability to modulate dopamine signaling make it a valuable tool for studying the role of dopamine in various physiological and behavioral processes. While there are limitations to its use in certain experimental settings, BRL-15572 remains a promising compound with many potential future directions for research.

Synthesemethoden

BRL-15572 can be synthesized using a multi-step process that involves the reaction of 4-(4-methoxyphenyl)piperazine with 1,4-benzoquinone in the presence of a base to form 1-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine. This intermediate is then reacted with 2,5-dimethylpyrrole-3,4-dicarboxylic anhydride to form the final product, BRL-15572.

Wissenschaftliche Forschungsanwendungen

BRL-15572 has been shown to have potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience research, BRL-15572 has been used as a tool to study the role of dopamine receptors in addiction and reward pathways. In cancer research, BRL-15572 has been shown to inhibit the growth of certain types of cancer cells by targeting specific signaling pathways. In drug discovery, BRL-15572 has been used as a lead compound in the development of new drugs targeting dopamine receptors.

Eigenschaften

Produktname

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione

Molekularformel

C23H25N3O5

Molekulargewicht

423.5 g/mol

IUPAC-Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C23H25N3O5/c1-29-18-5-2-16(3-6-18)24-8-10-25(11-9-24)19-15-22(27)26(23(19)28)17-4-7-20-21(14-17)31-13-12-30-20/h2-7,14,19H,8-13,15H2,1H3

InChI-Schlüssel

ISICJZJHKFVIDX-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3CC(=O)N(C3=O)C4=CC5=C(C=C4)OCCO5

Kanonische SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3CC(=O)N(C3=O)C4=CC5=C(C=C4)OCCO5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.